5-Brom-3-Indoxylcapronsäureester

Übersicht

Beschreibung

5-Bromo-1H-indol-3-yl octanoate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly known for its use as an esterase chromogenic substrate with C8 specificity, which, upon cleavage, produces a blue precipitate .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1H-indol-3-yl octanoate has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.

Mode of Action

5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.

Biochemical Pathways

It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.

Result of Action

The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .

Action Environment

The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.

Biochemische Analyse

Biochemical Properties

5-Bromo-3-indoxyl caprylate is employed as a chromogenic substrate for esterase with C8 activity . When cleaved, it produces a blue colored precipitate . This property allows it to be used in the detection of ATP (adenosine triphosphate) .

Cellular Effects

As a substrate for esterase, it may influence cellular processes that involve this enzyme .

Molecular Mechanism

The molecular mechanism of 5-Bromo-3-indoxyl caprylate involves its role as a substrate for esterase with C8 activity . When cleaved by the enzyme, it produces a blue colored precipitate .

Temporal Effects in Laboratory Settings

It is known that it should be stored at temperatures below -15°C and protected from light .

Metabolic Pathways

It is known to be a substrate for esterase with C8 activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indol-3-yl octanoate typically involves the esterification of 5-bromo-1H-indole-3-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 5-bromo-1H-indol-3-yl octanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Substitution: Common reagents include organometallic compounds like Grignard reagents or palladium-catalyzed cross-coupling reactions.

Major Products Formed

Hydrolysis: 5-Bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromoindole: A simpler indole derivative with similar bromine substitution but lacking the octanoate ester group.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used in various biochemical assays.

Uniqueness

5-Bromo-1H-indol-3-yl octanoate is unique due to its specific application as a chromogenic substrate for esterases with C8 specificity. This specificity allows for precise detection and measurement of esterase activity, making it valuable in biochemical research and diagnostic applications .

Biologische Aktivität

5-Bromo-1H-indol-3-yl octanoate is a synthetic compound that has garnered attention for its biological activity, particularly as a substrate for esterases. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

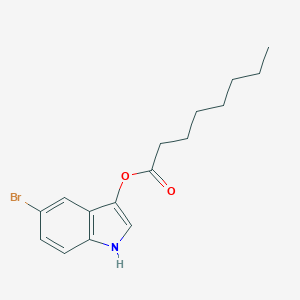

5-Bromo-1H-indol-3-yl octanoate has the molecular formula C16H20BrNO2 and a molar mass of approximately 338.24 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and an octanoate group at the 3-position. This unique configuration contributes to its biochemical properties, particularly its role as a chromogenic substrate in enzyme assays.

Biological Activity

Esterase Substrate Activity

The primary biological activity of 5-bromo-1H-indol-3-yl octanoate lies in its function as a substrate for various esterases, particularly those exhibiting C8 esterase activity. Upon hydrolysis by these enzymes, the compound releases 5-bromo-1H-indole-3-ol and octanoic acid, resulting in a chromogenic response that can be visually detected as a blue precipitate. This characteristic is exploited in biochemical assays to measure esterase activity in biological samples.

Applications in Drug Discovery

Due to its ability to serve as an esterase substrate, 5-bromo-1H-indol-3-yl octanoate is being explored for potential applications in drug discovery. Researchers are investigating its utility in developing assays that can screen for esterase inhibitors or modulators, which could have therapeutic implications in various diseases where esterase activity is altered.

The hydrolysis reaction involving 5-bromo-1H-indol-3-yl octanoate is significant for understanding enzyme kinetics and specificity. The reaction can be summarized as follows:

This enzymatic cleavage not only facilitates the quantification of esterase activity but also provides insights into the mechanisms through which esterases interact with substrates.

Case Studies and Research Findings

Several studies have highlighted the utility of 5-bromo-1H-indol-3-yl octanoate in various research contexts:

- Esterase Activity Assays : In one study, researchers utilized this compound to develop a sensitive assay for measuring esterase activity in microbial samples. The assay demonstrated high specificity and sensitivity, enabling real-time monitoring of enzyme kinetics.

- Enzyme Interaction Studies : Another investigation focused on the interaction kinetics between 5-bromo-1H-indol-3-yl octanoate and different esterase enzymes. The findings revealed variations in reaction rates based on enzyme concentration and substrate availability, providing valuable data for enzyme characterization.

Limitations and Future Directions

While 5-bromo-1H-indol-3-yl octanoate shows promise as a research tool, certain limitations exist:

- Specificity : The compound's interaction with non-target enzymes may lead to background noise in assays.

- Stability : It is sensitive to light and should be stored at temperatures below -15°C to maintain its integrity.

Ongoing research aims to enhance the specificity of this substrate through structural modifications and to explore its broader applications in pharmacological studies.

Eigenschaften

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-69-3 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.